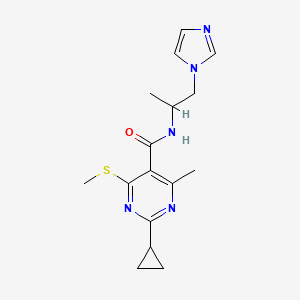
2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide, with the CAS number 1436199-52-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21N5OS
- Molecular Weight : 331.4 g/mol
- Structure : The compound features a pyrimidine core substituted with a cyclopropyl group and an imidazolyl propanamine moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their role in modulating cyclic nucleotide levels, which can influence various physiological processes.
1. Phosphodiesterase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of PDE4, which is implicated in inflammatory responses. In vitro studies have shown that derivatives of imidazole and pyrimidine can effectively inhibit PDE4 activity, leading to reduced inflammation and improved outcomes in models of inflammatory diseases .
Case Study 1: In Vitro Evaluation
A study published in PubMed detailed the synthesis and biological evaluation of various imidazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent PDE4 inhibitory activity with favorable safety profiles concerning gastrointestinal side effects .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of related compounds revealed that modifications to the imidazole and pyrimidine rings can significantly impact biological activity. For instance, substituents on the cyclopropyl group were found to enhance potency against specific inflammatory pathways . This suggests that this compound may be optimized for better efficacy through structural modifications.
Comparative Analysis
The following table summarizes key findings from studies on similar compounds:
Propiedades
IUPAC Name |
2-cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-10(8-21-7-6-17-9-21)18-15(22)13-11(2)19-14(12-4-5-12)20-16(13)23-3/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKYHVDZIOGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














